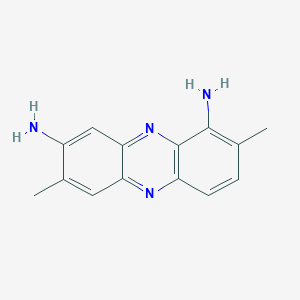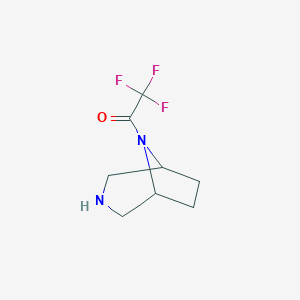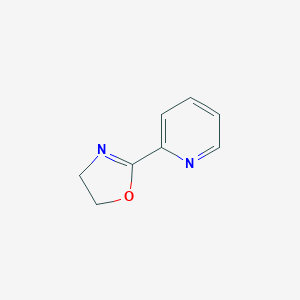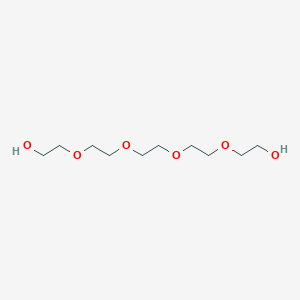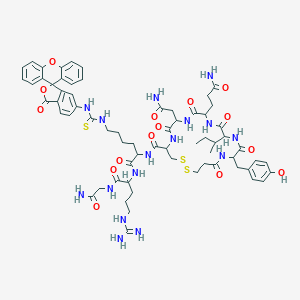
Vasotocin, 1-deamino-lys(7)-(fluorescein)-arg(8)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vasotocin, 1-deamino-lys(7)-(fluorescein)-arg(8)-, is a peptide hormone that plays a vital role in the regulation of various physiological processes in vertebrates. It is a nonapeptide that belongs to the arginine vasotocin/arginine vasopressin family of neuropeptides. Vasotocin is synthesized in the hypothalamus and is released into the bloodstream, where it acts on target organs and tissues to elicit its effects.
Mechanism of Action
Vasotocin acts by binding to specific receptors located on the surface of target cells. The binding of vasotocin to its receptor activates a signaling cascade that ultimately leads to the desired physiological effect. The primary signaling pathway involves the activation of phospholipase C, which leads to the production of inositol triphosphate and diacylglycerol. These second messengers activate downstream effectors that mediate the physiological response.
Biochemical and Physiological Effects
Vasotocin has a wide range of biochemical and physiological effects in vertebrates. It regulates water balance by promoting water reabsorption in the kidneys. It also regulates blood pressure by promoting vasoconstriction. Vasotocin has been shown to modulate the activity of the hypothalamic-pituitary-gonadal axis, which regulates reproductive function. It has also been implicated in the regulation of social behavior, including aggression, social bonding, and parental care.
Advantages and Limitations for Lab Experiments
The use of vasotocin in laboratory experiments has several advantages. It is a highly specific and potent peptide hormone that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in various vertebrate species. However, the use of vasotocin in laboratory experiments also has some limitations. Its effects can be influenced by various factors, such as stress and environmental conditions. Its effects can also be species-specific, making it difficult to extrapolate findings to other species.
Future Directions
There are several future directions for research on vasotocin. One area of interest is the role of vasotocin in the regulation of social behavior in humans. Another area of interest is the development of vasotocin analogs for use in the treatment of various disorders, such as diabetes insipidus and hypertension. Finally, the use of vasotocin as a tool for studying the neural mechanisms underlying social behavior and stress response continues to be an active area of research.
Synthesis Methods
The synthesis of vasotocin involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acid residues to a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Vasotocin has been extensively studied for its role in the regulation of social behavior, reproductive behavior, and stress response in vertebrates. It has been shown to modulate the activity of the hypothalamic-pituitary-gonadal axis, which regulates reproductive function. Vasotocin has also been implicated in the regulation of social behavior, including aggression, social bonding, and parental care.
properties
CAS RN |
124924-34-1 |
|---|---|
Product Name |
Vasotocin, 1-deamino-lys(7)-(fluorescein)-arg(8)- |
Molecular Formula |
C65H82N16O15S3 |
Molecular Weight |
1423.6 g/mol |
IUPAC Name |
7-(2-amino-2-oxoethyl)-N-[1-[[1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-6-[(1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]hexan-2-yl]-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C65H82N16O15S3/c1-3-34(2)54-61(93)78-44(23-24-50(66)83)57(89)79-46(31-51(67)84)58(90)80-47(33-99-98-28-25-53(86)75-45(59(91)81-54)29-35-17-20-37(82)21-18-35)60(92)77-43(56(88)76-42(14-10-27-71-63(69)70)55(87)73-32-52(68)85)13-8-9-26-72-64(97)74-36-19-22-38-41(30-36)65(96-62(38)94)39-11-4-6-15-48(39)95-49-16-7-5-12-40(49)65/h4-7,11-12,15-22,30,34,42-47,54,82H,3,8-10,13-14,23-29,31-33H2,1-2H3,(H2,66,83)(H2,67,84)(H2,68,85)(H,73,87)(H,75,86)(H,76,88)(H,77,92)(H,78,93)(H,79,89)(H,80,90)(H,81,91)(H4,69,70,71)(H2,72,74,97) |
InChI Key |
SJJSJGUZMZVDCE-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=S)NC3=CC4=C(C=C3)C(=O)OC45C6=CC=CC=C6OC7=CC=CC=C57)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=S)NC3=CC4=C(C=C3)C(=O)OC45C6=CC=CC=C6OC7=CC=CC=C57)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
sequence |
CYXQNCXRG |
synonyms |
1-deamino-7-Lys-(fluorescein)-8-Arg-vasotocin 1-desamino-7-lysyl(fluorescein)-8-arginine vasotocin 7-Lys(flu) dAVT vasotocin, 1-deamino-7-Lys-(fluorescein)-8-Arg- vasotocin, 1-deamino-Lys(7)-(fluorescein)-Arg(8)- vasotocin, 1-deamino-lysyl(7)-(fluorescein)-arginine(8)- vasotocin, 1-desamino-7-lysine-(fluorescein)-8-arginine- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













